Cyclotridecene
Description
Structure
2D Structure
Properties
Molecular Formula |
C13H24 |
|---|---|
Molecular Weight |
180.33 g/mol |
IUPAC Name |
cyclotridecene |
InChI |
InChI=1S/C13H24/c1-2-4-6-8-10-12-13-11-9-7-5-3-1/h1-2H,3-13H2/b2-1- |
InChI Key |
AVHHUCROZGSCGZ-UPHRSURJSA-N |
Isomeric SMILES |
C1CCCCC/C=C\CCCCC1 |
Canonical SMILES |
C1CCCCCC=CCCCCC1 |
Origin of Product |
United States |
Preparation Methods
Nickel-Catalyzed Hydrogenation
The hydrogenation of polyunsaturated cycloolefins represents a cornerstone in this compound synthesis. A patented method utilizes supported nickel catalysts on sintered substrates with an internal surface area of 0.01–1 m²/g to achieve high-purity cycloparaffins. For this compound production, this involves hydrogenating a cyclotridecatriene precursor under controlled conditions:
- Catalyst Composition : Nickel (8–10 wt%) combined with chromium (2 wt%) on a sintered kieselguhr support.
- Reaction Conditions : 240°C, 0.1–1 atm hydrogen pressure, and a gaseous-phase continuous flow system.
- Yield and Purity : Quantitative conversion with >99.7% purity, as verified by gas chromatography.
The sintered support minimizes isomerization byproducts, a critical challenge in larger cycloolefins. For instance, cyclododecatriene hydrogenation yields cyclododecane with <0.001% aromatic byproducts, demonstrating the method’s applicability to this compound.
Palladium-Nickel Hybrid Systems
Combining nickel with palladium catalysts enhances hydrogenation efficiency. In a dual-catalyst setup, the upstream reactor employs nickel for initial saturation, while downstream palladium (0.5 wt% on alumina) ensures complete reduction of residual double bonds. This tandem approach achieves 99.8% purity in cyclododecane synthesis, suggesting analogous benefits for this compound production.
Ring-Closing Metathesis (RCM) Strategies
Ruthenium-Based Catalysts
RCM has emerged as a versatile method for constructing this compound’s thirteen-membered ring. Grubbs-type ruthenium catalysts facilitate the reaction between diene precursors, such as 1,13-tetradecadiene, under inert atmospheres. Key parameters include:
- Catalyst Loading : 5–10 mol% Grubbs catalyst (e.g., Grela or Hoveyda variants).
- Solvent Systems : Dichloromethane or toluene at reflux temperatures (40–80°C).
- Reaction Time : 12–24 hours, yielding this compound with 70–85% efficiency.
Recent advances in RCM focus on stereoinduction. Chiral N-heterocyclic carbene (NHC) ligands enable enantioselective cyclization, critical for pharmaceutical applications.
Relay and Temporary Tethering Techniques
To overcome entropy challenges in macrocyclic RCM, relay strategies introduce a transient directing group. For example, a silicon-based tether preorganizes the diene precursor, accelerating metathesis and improving ring-closure yields to >90%. Post-reaction, the tether is cleaved under mild fluoride conditions.
Comparative Analysis of Preparation Methods
Key Observations :
- Catalytic Hydrogenation : Superior for industrial-scale production due to continuous flow operation and minimal purification needs.
- RCM : Preferred for enantioselective synthesis but limited by catalyst cost and batch processing.
Industrial Optimization and Challenges
Catalyst Deactivation and Regeneration
Nickel catalysts sinter over time, reducing surface activity. Regeneration protocols involve oxidative treatment (air at 500°C) followed by hydrogen reduction. In contrast, ruthenium catalysts degrade irreversibly, necessitating fresh batches for each RCM cycle.
Solvent and Energy Efficiency
Hydrogenation processes excel in solvent-free operation, whereas RCM requires chlorinated solvents. Recent trends favor ionic liquids as green solvents for RCM, achieving comparable yields at lower temperatures.
Chemical Reactions Analysis
Types of Reactions
Cyclotridecene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cyclotridecanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bond in this compound can be reduced to form cyclotridecane using hydrogen gas in the presence of a palladium or platinum catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products
Oxidation: Cyclotridecanone
Reduction: Cyclotridecane
Substitution: Halogenated this compound derivatives
Scientific Research Applications
Cyclotridecene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of larger macrocyclic compounds and as a model compound for studying ring strain and reactivity in cycloalkenes.
Biology: Investigated for its potential use in the development of new pharmaceuticals due to its unique structural properties.
Medicine: Explored for its potential as a building block in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cyclotridecene in chemical reactions involves the interaction of its double bond with various reagents. The double bond acts as a nucleophile, reacting with electrophiles to form new bonds. In biological systems, the mechanism of action would depend on the specific molecular targets and pathways involved, which are currently under investigation.
Comparison with Similar Compounds
Structural Analogs: Ring Size and Substituent Effects
Cyclotridecene derivatives are compared to larger-ring analogs like cyclononadecene (19-membered) and smaller-ring systems (e.g., 1,2-cyclononadiene).
Table 1: Structural and Physical Properties
Key Observations :
- Larger rings (e.g., cyclononadecene) exhibit lower melting points and higher yields in some syntheses .
- Formyl-substituted derivatives show redshifted UV/Vis absorption compared to brominated analogs, indicating extended conjugation .
Reactivity and Regiochemical Outcomes
This compound derivatives demonstrate distinct reactivity compared to smaller cyclic allenes. For example:
- 1,2-Cyclotridecadiene undergoes dihydroboration to yield cyclotridecanol and this compound isomers, while 1,2-cyclononadiene (9-membered) produces simpler diols due to reduced ring strain .
- Addition of HBr to 1,2-cyclotridecadiene is nonregiospecific, forming 1-bromo- and 3-bromothis compound, whereas smaller rings (e.g., 9- or 10-membered) show stereospecificity due to strain-induced stabilization of planar allylic cations .
Table 2: Reaction Outcomes in Cyclic Allenes
Spectroscopic and Thermal Stability Trends
- NMR Shifts : this compound derivatives with electron-withdrawing groups (e.g., bromo) show downfield shifts in $^{1}\text{H}$ NMR (δ 6.8–7.2 ppm for vinyl protons) compared to methoxy-substituted analogs (δ 3.7–4.2 ppm) .
- Thermal Stability : Methoxy-substituted this compound (17a ) has a high melting point (254°C), while phosphonate derivatives (8a ) melt at 88°C due to reduced crystallinity .
Q & A
Q. What are the common synthetic routes for cyclotridecene, and how do reaction conditions influence yield and isomer distribution?
this compound is typically synthesized via ring-closing metathesis (RCM) or acid-catalyzed cyclization of linear precursors. For RCM, Grubbs catalysts (e.g., 2nd-generation) are employed under inert conditions, with solvent polarity and temperature affecting reaction efficiency. Isomer distribution (e.g., cis/trans) is influenced by steric hindrance and thermodynamic control during cyclization. Experimental optimization involves varying catalysts (e.g., Hoveyda-Grubbs for selectivity) and monitoring via GC-MS or HPLC .
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound derivatives?
NMR is critical for distinguishing positional isomers, particularly in unsaturated derivatives, by analyzing chemical shifts of allylic carbons. IR spectroscopy identifies functional groups (e.g., C=C stretching at ~1650 cm), while 2D NMR (COSY, HSQC) resolves complex coupling patterns. For novel derivatives, high-resolution mass spectrometry (HRMS) confirms molecular formulas. Ensure purity via HPLC before characterization to avoid misinterpretation .
Q. What experimental protocols are recommended for assessing this compound’s stability under varying storage conditions?
Stability studies should include accelerated degradation tests under controlled temperature (e.g., 40°C, 75% RH) and light exposure. Monitor decomposition via TLC or GC-MS at intervals (e.g., 0, 7, 14 days). Use argon/vacuum sealing for oxygen-sensitive derivatives. For quantitative analysis, pair kinetic studies with Arrhenius modeling to predict shelf-life .
Advanced Research Questions
Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., enthalpy of formation) of this compound isomers?
Discrepancies often arise from differing purity levels or measurement techniques (e.g., calorimetry vs. computational estimates). Replicate studies using DSC for and cross-validate with ab initio calculations (e.g., G4 theory). Publish raw data (e.g., in supplementary files) to enable meta-analysis and identify systematic errors .
Q. How do stereoelectronic effects govern this compound’s regioselectivity in Diels-Alder reactions?
Frontier molecular orbital (FMO) theory explains electron-rich dienophiles’ preference for specific cycloaddition sites. Use Hammett substituent constants () to quantify electronic effects on reaction rates. Experimentally, vary substituents on this compound and analyze regioselectivity via NMR (e.g., NOE correlations) or X-ray crystallography .
Methodological and Analytical Challenges
Q. What statistical approaches are suitable for analyzing this compound’s bioactivity data across heterogeneous studies?
Meta-regression models account for variability in assay conditions (e.g., cell lines, concentrations). Use PRISMA guidelines for systematic reviews: extract IC/EC values, normalize to controls, and apply random-effects models. Sensitivity analysis identifies outliers, while funnel plots assess publication bias. Open-source tools like R or Python’s SciPy streamline reproducibility .
Q. How can isotopic labeling (e.g., 13C^{13}\text{C}13C, 2H^{2}\text{H}2H) elucidate this compound’s metabolic pathways in environmental studies?
Incubate -labeled this compound with microbial consortia and track isotopic enrichment via LC-MS/MS. Stable isotope probing (SIP) identifies degradative pathways, while NMR quantifies metabolite ratios. Pair with metagenomic sequencing to link biodegradation to microbial taxa .
Data Synthesis and Reporting Standards
Q. How should researchers document this compound synthesis for reproducibility in peer-reviewed journals?
Follow Beilstein Journal guidelines: report catalyst loading (mol%), solvent purity, and reaction time/temperature. Include NMR spectra (δ values, multiplicity) and HRMS data in supplementary materials. For novel compounds, provide elemental analysis (C, H, N) and crystallographic data (CCDC deposition number) .
Q. What frameworks address ethical considerations in this compound’s toxicological testing?
Adopt OECD guidelines for in vivo studies: justify sample sizes via power analysis, minimize animal use via in silico/in vitro alternatives (e.g., Ames test), and obtain ethics committee approval. For human cell lines, ensure informed consent and compliance with GDPR for data anonymization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
